molecular formula C14H28N2O2 B8239636 N,N'-Dibutyl-N,N'-dimethyl-succinamide

N,N'-Dibutyl-N,N'-dimethyl-succinamide

Cat. No. B8239636
M. Wt: 256.38 g/mol
InChI Key: SYSYQYIFRWJDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Dibutyl-N,N'-dimethyl-succinamide is a useful research compound. Its molecular formula is C14H28N2O2 and its molecular weight is 256.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-Dibutyl-N,N'-dimethyl-succinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Dibutyl-N,N'-dimethyl-succinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ion Selectivity in Membranes

N,N'-Dibutyl-N,N'-dimethyl-succinamide and related compounds show potential in ion selectivity studies in membranes. One study found that a similar compound, N, N′-diheptyl-N, N′-dimethyl-succinamide, demonstrates selectivity for Ca2+ over Mg2+, rejecting Na+ and K+ in comparison to Mg2+. This property allows for intracellular Mg2+ activity studies (Erne et al., 1980).

Extraction and Separation in Hydrometallurgy

The compound's derivatives have been used in the extraction and separation of various metals. For instance, N,N,N′,N′-tetrabutyl succinamide (TBSA) has been investigated for its effectiveness in extracting and stripping Fe(III) and Cu(II) from hydrochloric acid solutions, indicating its utility in copper hydrometallurgy (Cui et al., 2015).

Supercritical Fluid Extraction of Uranium and Thorium

N,N-dibutyl-3,3-dimethyl butanamide, a related compound, has been evaluated for supercritical fluid extraction (SFE) of uranium and thorium from nitric acid medium and tissue paper matrix, indicating potential applications in nuclear fuel reprocessing and environmental monitoring (Rao & Tomar, 2014).

Liquid-Liquid Extraction of Platinum Group Metals

N,N′-tetrasubstituted succinamides, such as N,N′-dicyclohexyl-N,N′-dimethylsuccinamide, have been synthesized and investigated for liquid-liquid extraction of platinum group metals, demonstrating potential in the recovery and purification processes in hydrometallurgy (Costa et al., 2016).

Protein Analysis Using LC-MS/MS

In bioanalytical chemistry, techniques involving dimethyl isotope-coded affinity selection (DICAS) using dimethylated compounds, including N,N'-Dibutyl-N,N'-dimethyl-succinamide derivatives, have been developed for isolating and analyzing protein N-termini (Shen et al., 2007).

properties

IUPAC Name

N,N'-dibutyl-N,N'-dimethylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-5-7-11-15(3)13(17)9-10-14(18)16(4)12-8-6-2/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSYQYIFRWJDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CCC(=O)N(C)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dibutyl-N,N'-dimethyl-succinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.